3,4-Dibromo-7-(trifluoromethyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3,4-Dibromo-7-(trifluoromethyl)quinoline has been reported in various studies. For instance, 4-Hydroxy-7-(trifluoromethyl)quinoline was used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .

Molecular Structure Analysis

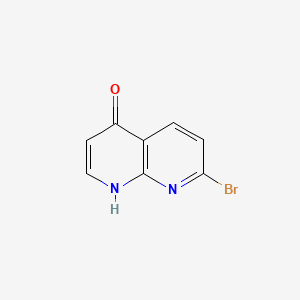

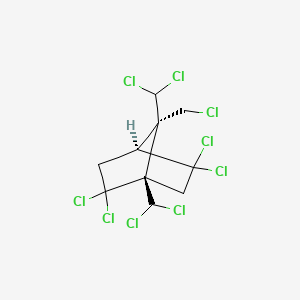

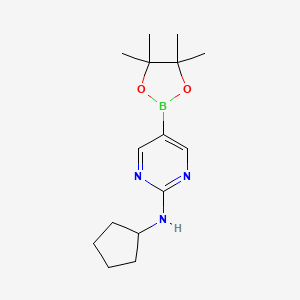

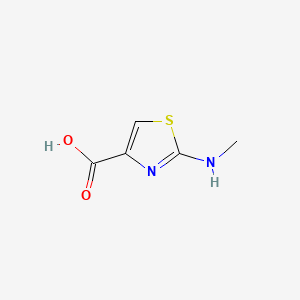

The molecular structure of 3,4-Dibromo-7-(trifluoromethyl)quinoline consists of a quinoline core with bromine atoms at the 3rd and 4th positions and a trifluoromethyl group at the 7th position.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The trifluoromethyl group, which is present in “3,4-Dibromo-7-(trifluoromethyl)quinoline”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds. Therefore, “3,4-Dibromo-7-(trifluoromethyl)quinoline” could potentially be used in the development of new drugs.

Anti-Cancer Research

Quinoline-based compounds, like “3,4-Dibromo-7-(trifluoromethyl)quinoline”, have been reported to exhibit potent anti-cancer activity against various types of tumors, including breast, lung, and CNS tumors . This makes it a valuable compound in cancer research.

Synthesis of Other Compounds

“3,4-Dibromo-7-(trifluoromethyl)quinoline” could be used as a starting material in the synthesis of other complex compounds. For instance, it could be used in the production of selinexor, a cancer drug .

Pain Management Research

The compound could potentially be used in pain management research. Some quinoline derivatives are known to interact with the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in pain transmission .

Agrochemical Applications

Organofluorine compounds, like “3,4-Dibromo-7-(trifluoromethyl)quinoline”, are often used in the production of agrochemicals . Therefore, this compound could potentially be used in the development of new pesticides or fertilizers.

Laboratory Chemicals

“3,4-Dibromo-7-(trifluoromethyl)quinoline” is classified as a laboratory chemical , indicating its use in various laboratory procedures and experiments.

Safety and Hazards

Safety data sheets indicate that compounds similar to 3,4-Dibromo-7-(trifluoromethyl)quinoline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

Propiedades

IUPAC Name |

3,4-dibromo-7-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2F3N/c11-7-4-16-8-3-5(10(13,14)15)1-2-6(8)9(7)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBWRBARDRPPSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672666 |

Source

|

| Record name | 3,4-Dibromo-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-7-(trifluoromethyl)quinoline | |

CAS RN |

1203579-32-1 |

Source

|

| Record name | 3,4-Dibromo-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)